Cas no 94421-68-8 (Anandamide)

Anandamide structure
Anandamide structure
상품 이름:Anandamide
CAS 번호:94421-68-8
MF:C22H37NO2
메가와트:347.534686803818
MDL:MFCD00153766
CID:805785
PubChem ID:24890438

Anandamide 화학적 및 물리적 성질

이름 및 식별자

    • 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
    • Anandamide
    • Anandamide (in Tocrisolve™ 100)
    • Arachidonoyl Ethanolamide Lipid Maps MS Standard
    • 5,8,11,14-Eicosatetraenoylethanolamide
    • arachidonic acid ethanolamide
    • Arachidonoyl-EA
    • arachidonylethanolamide
    • N-arachidonoyl ethanolamine
    • N-Arachidonoyl-2-hydroxyethylamide
    • N-arachidonoylethanolamide
    • AEA
    • Anandamide (20:4, n-6)
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • Arachidonoyl ethanolamide
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)
    • N-(2-Hydroxyethyl)arachidonamide
    • N-(2-Hydroxyethyl)arachidonylamide
    • N-Arachidonoylethanolamine
    • N-Arachidonylethanolamide
    • N-Arachidonylethanolamine
    • SMP2_000328
    • Arachidonic acid N-(hydroxyethyl)amide
    • HMS1989M15
    • N-(2-Hydroxyethyl)anachidonamide
    • N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-
    • L000111
    • IDI1_034003
    • HMS3649B09
    • (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine
    • Arachidonyl ethanolamide
    • NCGC00161195-04
    • Anandamide (in Tocrisolvetrade mark 100)
    • DTXSID301017453
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
    • E7Y
    • CHEMBL15848
    • N-arachidonoylaminoethan-2-ol
    • BRD-K42352790-001-03-8
    • Q410228
    • HMS3402M15
    • CCG-208077
    • Arachidonoylethanolamide (AEA)
    • NAE(20:4)
    • NCGC00161195-05
    • NCGC00161195-06
    • arachidonoylethanolamide
    • SR-01000946635-1
    • Anandamide (1mg/ml in Acetonitrile)
    • UR5G69TJKH
    • MFCD00153766
    • ANANDAMIDE [MI]
    • BSPBio_001533
    • SR-01000946635
    • BA166586
    • [14C]Anandamide
    • (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide
    • UNII-UR5G69TJKH
    • 94421-68-8
    • NCGC00161195-07
    • Anandamide (20.4, n-6)
    • HMS1791M15
    • HMS1361M15
    • AnNH
    • CHEBI:2700
    • N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)
    • LMFA08040001
    • [3H]Anandamide
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • GTPL2364
    • N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide
    • SCHEMBL43143
    • 924894-98-4
    • AEA-D8
    • N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
    • BDBM22988
    • Anandamide(20:4, n-6)
    • AKOS015951333
    • BML2-B09
    • NCGC00161195-03
    • DB-223209
    • G90966
    • BRD-K42352790-001-05-3
    • GLXC-10273
    • A3448
    • MDL: MFCD00153766
    • 인치: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
    • InChIKey: LGEQQWMQCRIYKG-DOFZRALJSA-N
    • 미소: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

계산된 속성

  • 정밀분자량: 347.28200
  • 동위원소 질량: 347.282429
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 17
  • 복잡도: 408
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 4
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 49.3
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

  • 색과 성상: 연황색 유성 액체
  • 밀도: 0.92 g/mL at 25 °C(lit.)
  • 비등점: 522.3 ºCat 760 mmHg
  • 플래시 포인트: 14 °C
  • 굴절률: 1.503
  • 용해도: ethanol: soluble
  • PSA: 49.33000
  • LogP: 5.63150
  • 용해성: 에탄올에 용해된다
  • 증기압: 0.0±3.1 mmHg at 25°C

Anandamide 보안 정보

Anandamide 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Anandamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-5 mg
Anandamide
94421-68-8 98.76%
5mg
¥687.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-2 mg
Anandamide
94421-68-8 98.76%
2mg
¥479.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
188394-10MG
Anandamide, 97%
94421-68-8 97%
10MG
¥ 1119 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54920-10mg
Anandamide
94421-68-8 98%
10mg
¥1303.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396321C-1 g
Anandamide,
94421-68-8
1g
¥56,408.00 2023-07-11
MedChemExpress
HY-10863-25mg
Anandamide
94421-68-8 ≥98.0%
25mg
¥3000 2024-04-15
Fluorochem
M05752-5mg
Anandamide (5mg/ml in Ethanol)
94421-68-8 >98%
5mg
£64.00 2022-02-28
TargetMol Chemicals
T14046-25 mg
Anandamide
94421-68-8 98.76%
25mg
¥ 2,657 2023-07-11
TargetMol Chemicals
T14046-50 mg
Anandamide
94421-68-8 98.76%
50mg
¥ 3,985 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-396321-5mg
Anandamide,
94421-68-8
5mg
¥511.00 2023-09-05

Anandamide 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
참조
Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α
Takao, Koichi; Noguchi, Kaori; Hashimoto, Yosuke; Shirahata, Akira; Sugita, Yoshiaki, Chemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285

합성회로 2

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
1.4 Reagents: Hydrochloric acid ;  pH 2, rt
참조
A Convenient Protocol for the Synthesis of Fatty Acid Amides
Johansson, Silje J. R.; Johannessen, Tonje; Ellefsen, Christiane F.; Ristun, Mali S.; Antonsen, Simen; et al, Synlett, 2019, 30(2), 213-217

합성회로 3

반응 조건
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ;  5 h, 25 °C
1.2 Solvents: Water ;  6 h, 35 °C
참조
Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ,  Tetrahydrofuran
1.2 Solvents: Methanol
참조
Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acids
Aksenov, D. V.; Babitskaya, S. V.; Kisel, M. A.; Strel'chenok, O. A., Doklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66

합성회로 5

반응 조건
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Composition for the treatment of immune deficiencies and methods for its preparation and use
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 2 h, rt
참조
Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain
Wyffels, Leonie; Muccioli, Giulio G.; De Bruyne, Sylvie; Moerman, Lieselotte; Sambre, Johan; et al, Journal of Medicinal Chemistry, 2009, 52(15), 4613-4622

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; rt → reflux; 1 h
참조
Organic compounds with flavor-modifying properties
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 °C; 24 h, 25 °C
참조
Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cells
Antiqueira-Santos, Priscila; dos Santos, Daiane S.; Hack, Carolina R. L.; Flores, Alex Fabiani C.; Montes D'Oca, Marcelo G.; et al, Medicinal Chemistry Research, 2017, 26(11), 2727-2736

합성회로 9

반응 조건
1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt
참조
Method of producing ethanolamides of polyunsaturated fatty acids
, Russian Federation, , ,

합성회로 10

반응 조건
1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ;  150 min, 25 °C
1.2 Solvents: Isopropanol ;  150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ;  overnight, 50 °C
참조
Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activation
Ferreri, Carla; Anagnostopoulos, Dimitris; Lykakis, Ioannis N.; Chatgilialoglu, Chryssostomos; Siafaka-Kapadai, Athanassia, Bioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365

합성회로 11

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 3 h, rt
참조
Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH
Wyffels, Leonie; De Bruyne, Sylvie; Blanckaert, Peter; Lambert, Didier M.; De Vos, Filip, Bioorganic & Medicinal Chemistry, 2009, 17(1), 49-56

합성회로 12

반응 조건
1.1 Reagents: Ethylenediamine ,  Nickel acetate ,  Hydrogen ,  Sodium borohydride Solvents: Ethanol ;  3 - 4 h, rt
참조
Solid-Phase Synthesis of Anandamide Analogues
Qi, Longwu; Meijler, Michael M.; Lee, Sang-Hyeup; Sun, Chengzao; Janda, Kim D., Organic Letters, 2004, 6(10), 1673-1675

합성회로 13

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt; 30 min, rt → 0 °C
1.2 Reagents: Hydrochloric acid ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ;  rt
참조
Preparation of anandamide and 2-arachidonyl glycerol compounds
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
1.1 24 h, 80 °C
참조
Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammation
Li, Mengyu; Huang, Xiaoqing; Huang, Mengxian; Jin, Wenhui; Hong, Zhuan; et al, Lipids, 2023, 58(3), 117-127

합성회로 15

반응 조건
1.1 Solvents: Ethyl acetate ;  0.5 h, 32 °C
참조
Preparation and purification of arachidonylethanolamide
, China, , ,

합성회로 16

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  0 °C → rt; 2 - 8 h, rt
참조
Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MS
Williams, John; Wood, JodiAnne; Pandarinathan, Lakshmipathi; Karanian, David; Bahr, Benjamin; et al, Analytical Chemistry (Washington, 2007, 79(15), 5582-5593

합성회로 17

반응 조건
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether ,  Hexane ;  rt; rt → 45 °C; 2 h, 45 °C
참조
Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of esters
Whitten, Kyle M.; Makriyannis, Alexandros; Vadivel, Subramanian K., Tetrahedron Letters, 2012, 53(43), 5753-5755

합성회로 18

반응 조건
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
참조
Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals
, United States, , ,

합성회로 19

반응 조건
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile ,  Dichloromethane ;  10 min, rt
1.2 Solvents: Acetonitrile ;  3 - 6 h, rt
참조
Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules
Ottria, Roberta; Casati, Silvana; Ciuffreda, Pierangela, Chemistry and Physics of Lipids, 2012, 165(7), 705-711

합성회로 20

반응 조건
1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ;  55 °C
1.2 55 °C
참조
Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor Activity
Quintana, Paula G.; Garcia Linares, Guadalupe; Chanquia, Santiago N.; Gorojod, Roxana M.; Kotler, Monica L.; et al, European Journal of Organic Chemistry, 2016, 2016(3), 518-528

Anandamide Raw materials

Anandamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94421-68-8)Anandamide
A944703
순결:99%/99%/99%/99%
재다:25mg/50mg/100mg/500mg
가격 ($):438.0/424.0/617.0/1237.0